molecular formula C19H31ClN2O B12736571 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-6-methyl-, hydrochloride, cis- CAS No. 123132-67-2

2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-6-methyl-, hydrochloride, cis-

Cat. No.: B12736571
CAS No.: 123132-67-2
M. Wt: 338.9 g/mol
InChI Key: LNDAFJZHOUCVIW-QJHJCNPRSA-N
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Description

2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-6-methyl-, hydrochloride, cis- is a chemical compound known for its diverse applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a piperidine ring, a butyl group, and a dimethylphenyl group. It is often used in research and industrial applications due to its specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-6-methyl-, hydrochloride, cis- typically involves the condensation of N-butylpipecolic acid with 2,6-dimethylaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired cis-isomer. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with enhanced reaction conditions to accommodate larger volumes. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production. Quality control measures are implemented to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-6-methyl-, hydrochloride, cis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups. These products are often used as intermediates in further chemical synthesis .

Scientific Research Applications

2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-6-methyl-, hydrochloride, cis- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-6-methyl-, hydrochloride, cis- involves its interaction with specific molecular targets. It acts as a Bronsted base, capable of accepting a proton from a donor molecule. This interaction can influence various biochemical pathways, leading to its observed effects. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and resulting in specific biological outcomes .

Comparison with Similar Compounds

Similar Compounds

  • 1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
  • 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, 1-oxide
  • 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, (2R,3R)-2,3-dihydroxybutanedioate

Uniqueness

What sets 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-6-methyl-, hydrochloride, cis- apart from similar compounds is its specific cis-configuration, which can result in unique chemical and biological properties. This configuration can influence the compound’s reactivity and interaction with molecular targets, making it valuable for specific applications .

Properties

CAS No.

123132-67-2

Molecular Formula

C19H31ClN2O

Molecular Weight

338.9 g/mol

IUPAC Name

(2S,6S)-1-butyl-N-(2,6-dimethylphenyl)-6-methylpiperidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C19H30N2O.ClH/c1-5-6-13-21-16(4)11-8-12-17(21)19(22)20-18-14(2)9-7-10-15(18)3;/h7,9-10,16-17H,5-6,8,11-13H2,1-4H3,(H,20,22);1H/t16-,17-;/m0./s1

InChI Key

LNDAFJZHOUCVIW-QJHJCNPRSA-N

Isomeric SMILES

CCCCN1[C@H](CCC[C@H]1C(=O)NC2=C(C=CC=C2C)C)C.Cl

Canonical SMILES

CCCCN1C(CCCC1C(=O)NC2=C(C=CC=C2C)C)C.Cl

Origin of Product

United States

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